molecular formula C11H15N3O B2503135 (R)-1-Phenyl-3-(pyrrolidin-3-yl)urea CAS No. 1439894-50-4

(R)-1-Phenyl-3-(pyrrolidin-3-yl)urea

Cat. No. B2503135
CAS RN: 1439894-50-4
M. Wt: 205.261
InChI Key: GWEMXUIOODAQAE-SNVBAGLBSA-N
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Description

The compound "(R)-1-Phenyl-3-(pyrrolidin-3-yl)urea" is not directly mentioned in the provided papers. However, the papers discuss various urea derivatives that share a common structural motif with the compound , which is the presence of a phenyl group attached to the urea moiety. These urea derivatives have been synthesized and evaluated for their biological activities, particularly as antiproliferative agents against various cancer cell lines .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided papers, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design, which suggests a methodical approach to optimize the interactions with biological targets . Another paper describes the synthesis of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives with different solvent exposure moieties and substituents to explore the structure-activity relationship . These methods highlight the versatility of urea synthesis in generating a diverse array of compounds for biological evaluation.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The papers indicate that the substitution pattern on the phenyl group and the nature of the solvent exposure moieties significantly influence the antiproliferative activity of these compounds . The presence of pyridinyl groups and other substituents such as chloro and trifluoromethyl groups are mentioned to enhance the potency of these compounds . The molecular structure analysis would focus on how these modifications affect the binding affinity and selectivity towards cancer cell lines.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents on the phenyl ring and the nature of the amine component. The papers do not provide detailed chemical reaction mechanisms, but it can be inferred that the urea scaffold allows for further chemical modifications, which can be exploited to improve the antiproliferative properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and melting point, are important for their practical application as medicinal agents. While the provided papers do not discuss these properties in detail, they are typically considered during the drug development process. The antiproliferative activities of the compounds suggest that they have adequate stability and bioavailability to exert their effects on cancer cell lines .

Scientific Research Applications

  • Association with 2-Amino-1,8-Naphthyridines and Benzoates : A study by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates. This research is significant for understanding hydrogen bonding in urea derivatives, which is crucial for complex formation in chemical reactions (Ośmiałowski et al., 2013).

  • CCR3 Antagonists : Nitta et al. (2012) identified pyrrolidinyl phenylurea derivatives as potent and orally active CCR3 antagonists. This discovery is relevant for developing new therapeutic agents targeting CCR3, which plays a role in allergic responses (Nitta et al., 2012).

  • Asymmetric Michael Addition Catalysts : Kawazoe et al. (2015) developed a catalyst based on phenylpyrrolidine-based urea for asymmetric Michael addition of thiols to β-nitrostyrenes. The catalyst showed potent catalytic activity, demonstrating the utility of urea derivatives in asymmetric synthesis (Kawazoe et al., 2015).

  • Anticancer Agents : Feng et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. They discovered compounds with significant antiproliferative effects, highlighting the potential of urea derivatives in cancer treatment (Feng et al., 2020).

  • Antiproliferative Activity Against Cancer : Al-Sanea et al. (2018) synthesized new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and demonstrated their antiproliferative activity against various cancer cell lines. This study contributes to the understanding of urea derivatives as potential therapeutic agents in cancer treatment (Al-Sanea et al., 2018).

  • Dicarboxylic Acids Recognition : Kalita and Baruah (2010) studied the ability of 1-phenyl-3-(quinolin-5-yl)urea to recognize dicarboxylic acids. Their research offers insights into the selective binding capabilities of urea derivatives, which can be applied in chemical sensing and separation processes (Kalita and Baruah, 2010).

Mechanism of Action

Target of Action

The primary target of the compound ®-1-Phenyl-3-(pyrrolidin-3-yl)urea is the Vanilloid Receptor-1 (VR1/TRPV1) . This receptor is a nonselective cation channel, predominantly expressed by sensory neurons, and plays a key role in the detection of noxious painful stimuli .

Mode of Action

®-1-Phenyl-3-(pyrrolidin-3-yl)urea acts as a potent competitive antagonist of the capsaicin-mediated activation of the human TRPV1 receptor . It inhibits the capsaicin, acid, or heat-mediated activation of human TRPV1 . This compound also shows a degree of voltage dependence, suggesting an effective enhancement of antagonist action at negative potentials .

Biochemical Pathways

The biochemical pathways affected by ®-1-Phenyl-3-(pyrrolidin-3-yl)urea involve the regulation of immune checkpoints . The compound’s interaction with its targets can inhibit the activation of these checkpoints, thereby preventing the suppression of effector T cells’ function in the tumor microenvironment .

Result of Action

The molecular and cellular effects of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea’s action involve the inhibition of the TRPV1 receptor . This inhibition can prevent the detection of noxious painful stimuli, potentially providing relief in conditions such as chronic pain, migraine, and gastrointestinal disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-1-Phenyl-3-(pyrrolidin-3-yl)urea. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by factors such as the patient’s physiological condition, the presence of other medications, and individual genetic variations affecting drug metabolism.

properties

IUPAC Name

1-phenyl-3-[(3R)-pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEMXUIOODAQAE-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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